10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
10-(4-Methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound with a unique structure that includes a chromeno oxazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-component reactions. One efficient method is the one-pot condensation of aromatic aldehyde, ammonium acetate, substituted amides, and 4-hydroxy coumarin . This method is advantageous due to its high yield and the absence of intermediate formation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-(4-Methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound .
Scientific Research Applications
10-(4-Methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent due to its unique structure and biological activity.
Materials Science: Its chromeno oxazin core makes it a candidate for developing new materials with specific optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 10-(4-methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Bromophenyl)-4-methyl-9,10-dihydro-chromeno[8,7-e][1,3]oxazin-2(8H)-one
- 10-(4-Methoxybenzyl)-7-methyl-5-oxo-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-10-ium
Uniqueness
10-(4-Methoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one stands out due to its specific substitution pattern and the presence of a methoxybenzyl group.
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
10-[(4-methoxyphenyl)methyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H21NO4/c1-15-22-17(11-21-19-5-3-4-6-20(19)24(26)29-23(15)21)13-25(14-28-22)12-16-7-9-18(27-2)10-8-16/h3-11H,12-14H2,1-2H3 |
InChI Key |
WDPRCRVALGYMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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